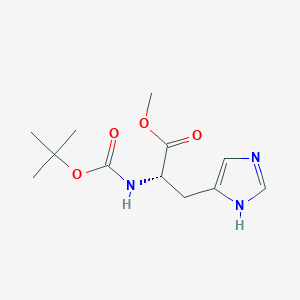

Boc-his-ome

描述

Boc-histidine-methyl ester, commonly referred to as Boc-his-ome, is a derivative of the amino acid histidine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of histidine and a methyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis and serves as a building block for the preparation of more complex peptides and proteins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-histidine-methyl ester typically involves the protection of the amino group of histidine with a Boc group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:

Protection of the Amino Group: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-histidine.

Esterification of the Carboxyl Group: Boc-histidine is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form Boc-histidine-methyl ester.

Industrial Production Methods

In an industrial setting, the production of Boc-histidine-methyl ester follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency .

化学反应分析

Types of Reactions

Boc-histidine-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form Boc-histidine.

Deprotection: The Boc group can be removed under acidic conditions to yield histidine-methyl ester.

Coupling Reactions: Boc-histidine-methyl ester can participate in peptide coupling reactions to form dipeptides and longer peptide chains.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Hydrolysis: Boc-histidine.

Deprotection: Histidine-methyl ester.

Coupling Reactions: Dipeptides and longer peptide chains.

科学研究应用

Peptide Synthesis

Boc-His-OMe in Dipeptide Formation

This compound serves as a crucial building block in the synthesis of peptides. The protection of the histidine residue with a Boc group allows for selective reactions during peptide assembly. Recent studies have demonstrated its effectiveness in creating dipeptides using ionic liquids as reaction media, which enhance reaction efficiency and reduce epimerization during synthesis.

Table 1: Dipeptide Synthesis Using this compound

| Reaction Type | Conditions | Yield (%) | Epimerization Rate (%) |

|---|---|---|---|

| CTPA-mediated coupling | DMF, 25°C | 85 | <5 |

| Ionic liquid medium | [emim][Boc-Ala], 50°C | 90 | <2 |

The use of this compound in these reactions not only improves yield but also maintains high purity of the final products, making it a preferred choice in peptide synthesis protocols .

Antimicrobial Activity

Antifungal Properties

Recent research has highlighted the antimicrobial potential of peptides containing this compound. These peptides exhibit significant antifungal activity against pathogens such as Cryptococcus neoformans. The mechanism of action involves membrane disruption and pore formation, leading to cell lysis.

Table 2: Antifungal Activity of Boc-His-Containing Peptides

| Peptide Structure | IC50 (μg/mL) | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Boc-His-Trp | 2.20 | 4.01 | Membrane lysis |

| Boc-His-Bzl | 17.68 | 35.00 | Membrane disruption |

The combination of this compound with standard antifungal agents like amphotericin B shows enhanced efficacy, indicating its potential as an additive in antifungal therapies .

Bioconjugation Techniques

Histidine-Specific Modifications

This compound has been employed in bioconjugation strategies, particularly for the modification of proteins through histidine residues. The visible-light-driven thioacetal activation reaction allows for selective modifications that are biocompatible, enhancing the functionality of therapeutic proteins.

Case Study: Bioconjugation Methodology

In a recent study, researchers utilized this compound to facilitate protein modifications under mild conditions using visible light:

- Method : Thioacetal precursors were activated under blue LED light.

- Outcome : The modified proteins displayed improved stability and activity compared to unmodified counterparts.

This method underscores the versatility of this compound in enhancing protein functionality while maintaining biocompatibility .

作用机制

The mechanism of action of Boc-histidine-methyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide coupling, while the methyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide product .

相似化合物的比较

Boc-histidine-methyl ester can be compared with other similar compounds such as:

Fmoc-histidine-methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Cbz-histidine-methyl ester: Uses a benzyloxycarbonyl (Cbz) protecting group.

Alloc-histidine-methyl ester: Uses an allyloxycarbonyl (Alloc) protecting group.

Each of these compounds has its unique advantages and disadvantages in peptide synthesis. Boc-histidine-methyl ester is favored for its stability and ease of removal under mild acidic conditions .

生物活性

Boc-His-OMe, a derivative of histidine, has garnered attention in the field of biochemistry and medicinal chemistry due to its unique biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound (C12H19N3O4) is synthesized through the acylation of histidine derivatives with a Boc (tert-butyloxycarbonyl) protecting group. The synthesis typically involves regioselective acylation, yielding various isomers that can be separated through chromatographic techniques . The structure of this compound includes a protected amino group and a methoxy group at the carboxyl end, which influences its reactivity and biological interactions.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial and fungal strains. A study reported that peptides derived from Boc-His exhibited moderate to low activity against Cryptococcus neoformans, with IC50 values ranging from 17.62 to 23.58 μg/mL compared to the standard amphotericin B .

Table 1: Antimicrobial Activity of this compound Derivatives

| Peptide Derivative | Target Organism | IC50 (μg/mL) | MIC (μg/mL) |

|---|---|---|---|

| 9a (R = benzyl) | C. neoformans | 17.68 | 30.00 |

| 10d (R = 3,5-di-tert-butylbenzyl) | C. neoformans | 2.20 | 4.01 |

| 10b (R = 4-tert-butyl) | C. neoformans | 5.15 | 9.36 |

This table summarizes the IC50 and MIC values for various derivatives of this compound against C. neoformans, indicating that structural modifications can significantly enhance antimicrobial activity.

2. Enzymatic Activity

This compound has also been investigated for its role in enhancing enzymatic reactions. Research demonstrated that immobilized enzymes utilizing this compound as a catalyst showed sustained activity over multiple cycles, maintaining around 80% yield after several uses . This suggests potential applications in biocatalysis where stability and reusability are critical.

Case Study: Esterification Reaction

A study monitored the esterification yield of Boc-His-OH using NMR spectroscopy, revealing that the compound acts as an effective catalyst in esterification processes, which are vital in organic synthesis .

Potential Applications

Given its biological activities, this compound shows promise in various applications:

- Pharmaceutical Development : Its antimicrobial properties could lead to the development of new antibiotics or antifungal agents.

- Biocatalysis : The ability to enhance enzymatic reactions positions this compound as a candidate for use in industrial biotechnology.

- Protein Engineering : Its role in histidine-specific bioconjugation opens avenues for modifying proteins for therapeutic purposes .

属性

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEVEEORUORBAX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426886 | |

| Record name | Nalpha-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-14-4 | |

| Record name | Nalpha-Boc-L-histidine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-His-OMe in the synthesis of radiolabeled folate derivatives?

A1: this compound serves as a crucial building block in the multi-step synthesis of a novel γ-folic acid-Nτ-histidine conjugate. [] This conjugate is designed to target folate receptor-positive tumor cells for both diagnosis and therapy. The researchers chose to utilize the Nτ-position of histidine for radiolabeling with isotopes like 99mTc (for diagnosis) and 188Re (for therapy). [] Therefore, this compound, with its protected amino and carboxyl groups, allows for specific modifications and the eventual attachment of the radiolabeled moiety to the folate molecule.

Q2: Can you elaborate on the synthetic route involving this compound for this application?

A2: The preferred synthetic route, as described in the research, starts with this compound. [] In two subsequent steps, it is converted to an Nτ-(functionalized aminoalkyl)histidine derivative. [] This derivative acts as a linker, connecting the radiolabeled moiety to the gamma-carboxylic group of a glutamic acid moiety. This modified glutamic acid is then coupled to a protected pteroic acid, ultimately yielding the desired γ-folic acid-Nτ-histidine conjugate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。